

Preclinical Safety and Toxicology of Ciprofloxacin Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Cipro HC
Cat. No.:	B1242529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of ciprofloxacin hydrochloride. The information is compiled from a range of non-clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key findings in acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, local tolerance, and specific toxicities such as phototoxicity, chondrotoxicity, tendinopathy, neurotoxicity, and cardiotoxicity. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding of the toxicological risks associated with ciprofloxacin.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity

The acute oral toxicity of ciprofloxacin has been evaluated in rodents, typically following a protocol similar to the OECD 423 guideline.

- Test Species: Wistar rats.

- Administration Route: Oral gavage.
- Dosage: A single dose of >2000 mg/kg.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs of toxicity, body weight changes, and mortality.
- Pathology: Gross necropsy of all animals at the end of the observation period.

Data Presentation: Acute Toxicity

Species	Route of Administration	LD50	Reference
Rat	Oral	>2000 mg/kg	[1] [2] [3]
Mouse	Oral	>5000 mg/kg (anhydrous)	[4]

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged and repeated exposure.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

These studies are generally conducted in accordance with OECD Guideline 408.

- Test Species: Sprague Dawley rats.
- Administration Route: Oral (gavage or dietary admixture).
- Duration: 90 days.
- Dose Levels: Multiple dose levels are used to determine a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL). For some studies, dose levels up to 100 mg/kg/day have been used.[\[5\]](#)

- Parameters Evaluated: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology of a comprehensive list of tissues.

Experimental Protocol: Chronic Toxicity Studies

Long-term studies in both rodent and non-rodent species are performed to assess the cumulative toxic effects of a substance. These studies often follow protocols similar to OECD Guideline 452.

- Test Species: Rats, mice, and cynomolgus monkeys.
- Duration: 21 months for mice and 24 months for rats.^[6] Studies in monkeys have extended for at least one year.
- Administration Route: Typically oral, via medicated feed or gavage.
- Parameters Evaluated: Similar to subchronic studies, with a particular focus on neoplastic and pre-neoplastic lesions.

Data Presentation: Subchronic and Chronic Toxicity

Species	Duration	Route	NOAEL	Key Findings	Reference
Rat	90-day	Oral	100 mg/kg/day	Kidney identified as a target organ at higher doses, with findings such as degeneration and/or dilatation of proximal renal tubules. [5]	[5]
Dog	28-day	Oral	-	No significant gastrointestinal, ophthalmological, or cardiac events reported at doses up to 92 mg/kg (males) and 144 mg/kg (females).	[7]

Rat	24 months	Oral (in feed)	-	No systemic toxicity or tumorigenic effect observed at concentrations up to 5,000 ppm. [6]
Mouse	21 months	Oral (in feed)	-	No systemic toxicity or tumorigenic effect observed at concentrations up to 5,000 ppm. [6]
Cynomolgus Monkey	-	Oral/Parenteral	-	No evidence of teratogenicity or embryolethality. [6]

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or chromosomal aberrations.

Experimental Protocols

A battery of in vitro and in vivo tests are conducted in compliance with regulatory guidelines such as those from the OECD.

- Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This assay uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in polychromatic erythrocytes in the bone marrow of rodents.

Data Presentation: Genotoxicity

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i> & <i>E. coli</i>	With and Without	Negative	[7]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	-	Positive at high concentrations	[7]
Micronucleus Test	Rat (in vivo)	-	Negative	[7]

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.

Experimental Protocol: Rodent Carcinogenicity Bioassay

These studies are conducted in accordance with guidelines such as OECD 451.

- Test Species: Rats and mice.
- Duration: Typically 21-24 months.
- Administration Route: Oral, usually through medicated feed.

- Dose Levels: Multiple dose levels, including a high dose that elicits minimal toxicity, and a control group.
- Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic changes.

Data Presentation: Carcinogenicity

Species	Duration	Route	Findings	Reference
Rat	24 months	Oral (in feed up to 5,000 ppm)	No evidence of tumorigenicity.	[6]
Mouse	21 months	Oral (in feed up to 5,000 ppm)	No evidence of tumorigenicity.	[6]

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Experimental Protocols

Studies are conducted following guidelines such as OECD 414 (Prenatal Developmental Toxicity Study) and OECD 416 (Two-Generation Reproduction Toxicity).

- Fertility and Early Embryonic Development (Rat): Male and female rats are dosed before and during mating and through implantation. Endpoints include fertility indices, and early embryonic development.
- Embryo-Fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
- Pre- and Postnatal Development (Rat): Pregnant and lactating females are dosed from implantation through weaning. The development and reproductive performance of the offspring are evaluated.

Data Presentation: Reproductive and Developmental Toxicity

Study Type	Species	NOAEL (mg/kg/day)	Key Findings	Reference
Fertility and Early Embryonic Development	Rat	600 (male and female fertility)	No effects on fertility or early embryonic development.	[7]
Embryo-Fetal Development	Rat	Maternal: 50; Developmental: 300	Skeletal variations observed at maternally toxic doses. No malformations.	[7][8]
Embryo-Fetal Development	Rabbit	Maternal: 10; Developmental: 10	Abortions and embryo-fetal lethality at 30 mg/kg/day. No malformations.	[7][8]
Pre- and Postnatal Development	Rat	Maternal: 50; Developmental: 600	Reduced maternal body weight gain at higher doses. No effects on pup development or reproductive performance of the F1 generation.	[7]

Local Tolerance

Local tolerance studies assess the effects of a substance at the site of administration.

Experimental Protocol: Intravenous and Intramuscular Administration

- Test Species: Rabbits are commonly used.
- Administration: Single or repeated administration via the intended clinical route (e.g., intravenous, intramuscular).
- Observation: The application site is observed for signs of irritation, such as erythema and edema. Histopathological examination of the application site is also performed.
- Duration: Observation periods can range from a few days to several weeks to assess reversibility.

Data Presentation: Local Tolerance

Route	Species	Findings	Reference
Intravenous	Rabbit	Mild to moderate local reactions (erythema, itching, burning) that were generally transient. No severe, irreversible damage.	[9][10]
Intramuscular	Rabbit	No significant signs of local toxicity were reported in a study with an adjuvanted vaccine containing ciprofloxacin as a component.	[11]
Dermal	Rabbit	No specific preclinical dermal tolerance studies were found, but cutaneous adverse drug reactions have been reported in humans.	[12][13]

Specific Toxicities

Phototoxicity

Ciprofloxacin has been shown to have photosensitizing potential, leading to phototoxic reactions upon exposure to UVA radiation.

Experimental Protocol: In Vivo Phototoxicity

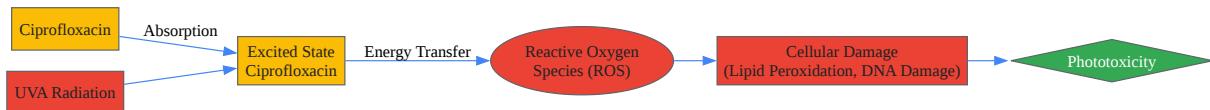
- Test Species: Guinea pigs or microminipigs.
- Administration: Oral or intravenous administration of ciprofloxacin.
- Irradiation: Exposure of the skin to a controlled dose of UVA radiation.

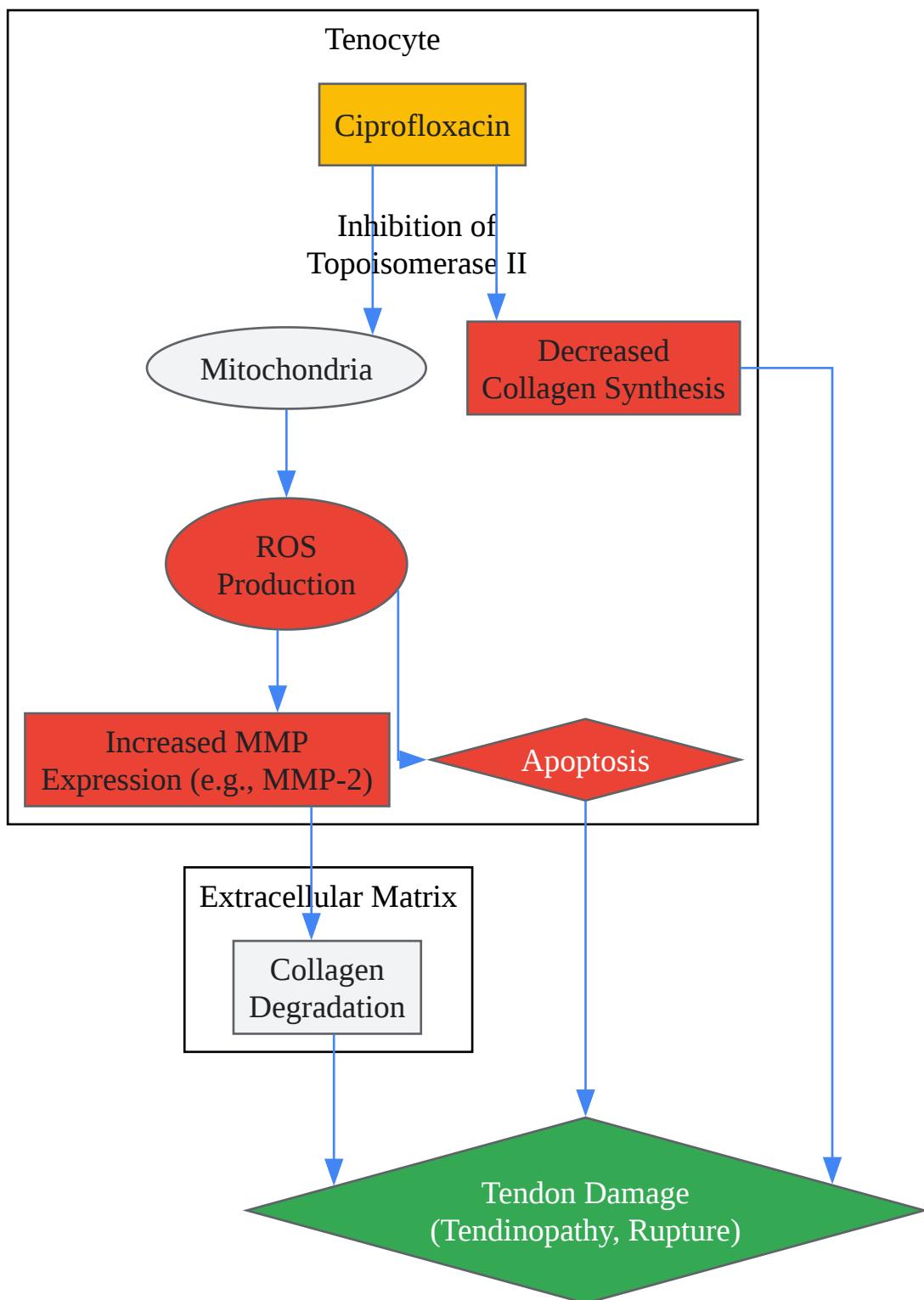
- Evaluation: The skin is evaluated for erythema and edema, and histopathological changes.

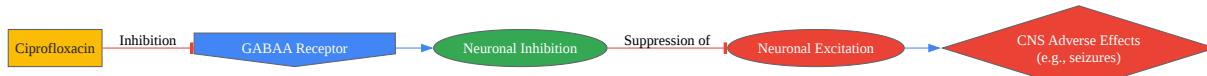
Data Presentation: Phototoxicity

Species	Route	UVA Dose	Findings	Reference
Guinea Pig	Oral	30 J/cm ²	Phototoxicity demonstrated, with potency ranked as lower than some other fluoroquinolones.	
Microminipig	Intravenous (100 mg/kg)	5-20 J/cm ²	Necrosis of basal/prickle cell layer and vesicle formation, similar to bullous eruptions in humans.	[14]

The mechanism of phototoxicity involves the generation of reactive oxygen species (ROS) upon absorption of UVA light by the ciprofloxacin molecule.







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